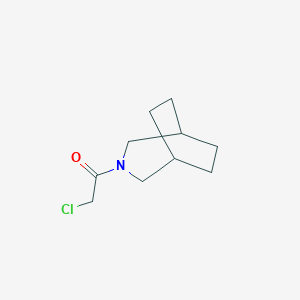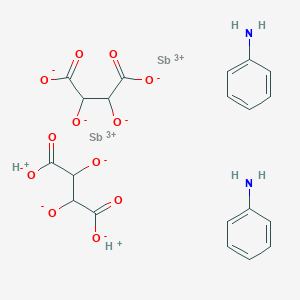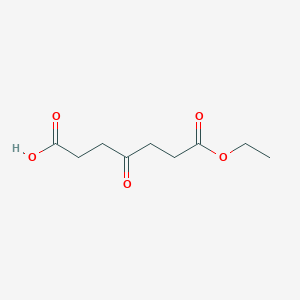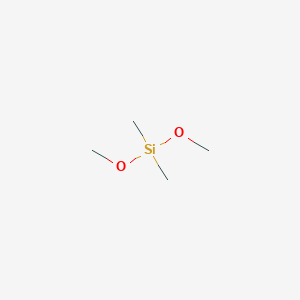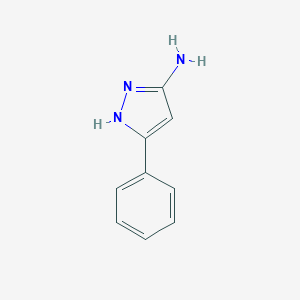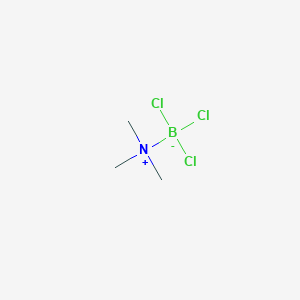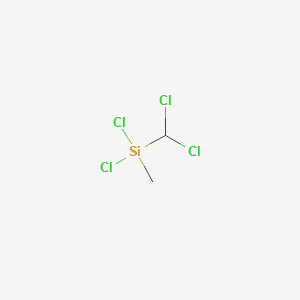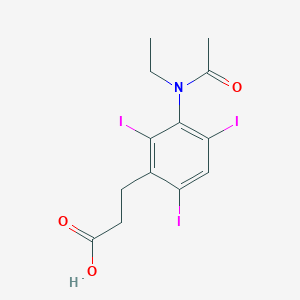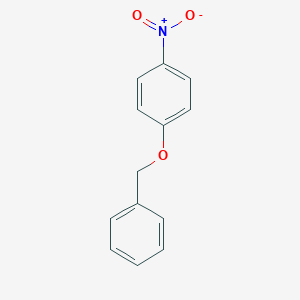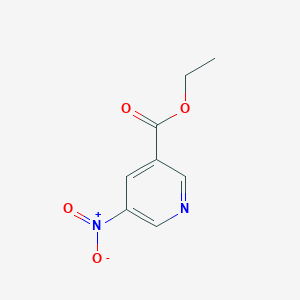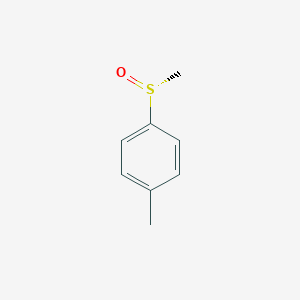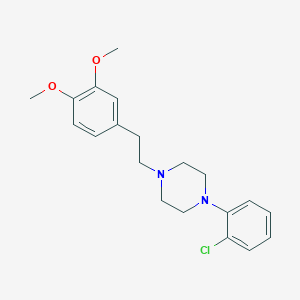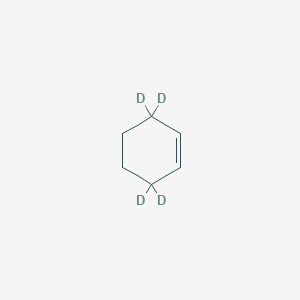
3,3,6,6-Tetradeuteriocyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetradeuteriocyclohexene is a deuterated cyclohexene compound that has been widely used in scientific research. The deuterium atoms in the molecule have unique properties that make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetradeuteriocyclohexene is related to the unique properties of deuterium atoms. Deuterium atoms have a higher mass than hydrogen atoms, which affects the physical and chemical properties of the molecule. This can lead to changes in the reactivity, stability, and binding affinity of the molecule, which can affect its biological activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,3,6,6-Tetradeuteriocyclohexene are related to its ability to alter the properties of biomolecules. For example, it has been shown to affect the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It has also been shown to affect the structure and function of cell membranes, which can affect the transport of molecules across the membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3,6,6-Tetradeuteriocyclohexene in lab experiments is its ability to provide deuterium-labeled compounds, which can be used to study metabolic pathways and drug metabolism. Another advantage is its ability to alter the physical and chemical properties of molecules, which can be useful in drug design and development. However, one limitation is the cost and availability of deuterium gas, which can limit its use in some experiments.
Direcciones Futuras
For its use include the development of new synthetic methods, application in drug design and development, and metabolic studies.
Métodos De Síntesis
The synthesis of 3,3,6,6-Tetradeuteriocyclohexene involves the deuterium exchange reaction between cyclohexene and deuterium gas. The reaction is carried out under high pressure and high temperature conditions using a catalyst such as palladium on carbon. The resulting product is a deuterated cyclohexene compound with four deuterium atoms at the 3 and 6 positions.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetradeuteriocyclohexene has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a deuterium source in various reactions, including hydrogenation, dehydrogenation, and isomerization. In biochemistry, it has been used to study the metabolism and biosynthesis of fatty acids, cholesterol, and other lipids. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Propiedades
Número CAS |
1521-56-8 |
|---|---|
Nombre del producto |
3,3,6,6-Tetradeuteriocyclohexene |
Fórmula molecular |
C6H10 |
Peso molecular |
86.17 g/mol |
Nombre IUPAC |
3,3,6,6-tetradeuteriocyclohexene |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |
Clave InChI |
HGCIXCUEYOPUTN-KHORGVISSA-N |
SMILES isomérico |
[2H]C1(CCC(C=C1)([2H])[2H])[2H] |
SMILES |
C1CCC=CC1 |
SMILES canónico |
C1CCC=CC1 |
Sinónimos |
Cyclohexene-3,3,6,6-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




